molecular formula C25H22N2O2 B7697710 N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methyl-N-phenylbenzamide

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methyl-N-phenylbenzamide

カタログ番号 B7697710
分子量: 382.5 g/mol
InChIキー: QQCMAZVVZZQSKX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methyl-N-phenylbenzamide, also known as HMQ-TFA, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. HMQ-TFA is a synthetic compound that is designed to target specific enzymes and proteins that are involved in cancer cell growth and proliferation. The purpose of

作用機序

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methyl-N-phenylbenzamide works by inhibiting specific enzymes and proteins that are involved in cancer cell growth and proliferation. The compound targets the mitogen-activated protein kinase (MAPK) pathway, which is a signaling pathway that is involved in cell growth and division. This compound specifically targets the extracellular signal-regulated kinase (ERK) pathway, which is a key component of the MAPK pathway. By inhibiting the ERK pathway, this compound prevents cancer cells from dividing and proliferating.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in cancer cells. The compound has been shown to inhibit the activity of specific enzymes and proteins that are involved in cancer cell growth and proliferation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to its effects on cancer cells, this compound has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.

実験室実験の利点と制限

One of the main advantages of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methyl-N-phenylbenzamide is its specificity for the ERK pathway. The compound targets a specific enzyme and protein that are involved in cancer cell growth and proliferation, which makes it a promising candidate for cancer treatment. However, one of the limitations of this compound is its potential toxicity. The compound has been shown to have cytotoxic effects in some cell lines, which may limit its use in vivo.

将来の方向性

There are a number of future directions for research on N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methyl-N-phenylbenzamide. One area of research is the development of more potent and selective inhibitors of the ERK pathway. Another area of research is the identification of biomarkers that can be used to predict response to this compound treatment. Additionally, research is needed to determine the optimal dosing and administration of this compound in vivo. Finally, future research should focus on the potential use of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy.

合成法

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methyl-N-phenylbenzamide is synthesized through a multi-step process that involves the use of various reagents and catalysts. The synthesis begins with the preparation of 2-hydroxy-6-methylquinoline, which is then reacted with benzoyl chloride to form N-benzoyl-2-hydroxy-6-methylquinoline. The resulting compound is then reacted with methylamine and phenylboronic acid to form this compound. The final step in the synthesis process involves the addition of trifluoroacetic acid to form this compound.

科学的研究の応用

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methyl-N-phenylbenzamide has been extensively studied for its potential use in cancer treatment. The compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to its potential use in cancer treatment, this compound has also been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.

特性

IUPAC Name

3-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O2/c1-17-7-6-8-19(13-17)25(29)27(22-9-4-3-5-10-22)16-21-15-20-14-18(2)11-12-23(20)26-24(21)28/h3-15H,16H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCMAZVVZZQSKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。